molecular formula C24H30N2O2S B304029 N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Número de catálogo B304029
Peso molecular: 410.6 g/mol
Clave InChI: ONUVAUJITHSVLI-JWGURIENSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as CTAVB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CTAVB belongs to the class of compounds called vinca alkaloids, which are known for their antitumor properties.

Mecanismo De Acción

The mechanism of action of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is not fully understood, but it is thought to involve the disruption of microtubule function. Microtubules are essential for cell division, and vinca alkaloids like N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide inhibit microtubule function, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have anti-inflammatory and analgesic effects. N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is that it has been shown to have low toxicity in animal models. This makes it an attractive candidate for further preclinical and clinical development. However, one limitation of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.

Direcciones Futuras

There are several future directions for research on N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. One area of interest is the development of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in combination with other anticancer agents, which may enhance its antitumor activity. Finally, more research is needed to fully understand the mechanism of action of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide and its potential therapeutic applications in a variety of diseases.

Métodos De Síntesis

The synthesis of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves several steps, starting with the synthesis of the intermediate compound, 2-(2-thienyl)vinylamine. The intermediate is then reacted with cyclooctanoyl chloride to form N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]amine. The final step involves the reaction of N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]amine with 3,4-dimethylbenzoyl chloride to form N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Aplicaciones Científicas De Investigación

N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to inhibit the growth of tumors in animal models.

Propiedades

Nombre del producto

N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Fórmula molecular

C24H30N2O2S

Peso molecular

410.6 g/mol

Nombre IUPAC

N-[(Z)-3-(cyclooctylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H30N2O2S/c1-17-12-13-19(15-18(17)2)23(27)26-22(16-21-11-8-14-29-21)24(28)25-20-9-6-4-3-5-7-10-20/h8,11-16,20H,3-7,9-10H2,1-2H3,(H,25,28)(H,26,27)/b22-16-

Clave InChI

ONUVAUJITHSVLI-JWGURIENSA-N

SMILES isomérico

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCCCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCCC3)C

SMILES canónico

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCCC3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.